Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylamino group, and a carbamoyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be synthesized via cyclization reactions involving sulfur-containing precursors. The dimethylaminoethyl group is then introduced through alkylation reactions, often using dimethylamine and an appropriate alkylating agent. The final step involves the formation of the carbamoyl benzoate ester through a condensation reaction between the benzoic acid derivative and the amine-functionalized benzo[b]thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity. Purification processes such as crystallization, distillation, and chromatography are also crucial in ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzo[b]thiophene moiety can intercalate with DNA, while the dimethylamino group can form hydrogen bonds with biological macromolecules. The carbamoyl benzoate ester can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)carbamoyl)benzoate: Similar structure but with a methylamino group instead of a dimethylamino group.
Ethyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-((2-(benzo[b]furan-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate: Similar structure but with a benzo[b]furan moiety instead of a benzo[b]thiophene moiety.
Uniqueness
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate is unique due to the presence of the benzo[b]thiophene moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-23(2)18(17-13-27-19-7-5-4-6-16(17)19)12-22-20(24)14-8-10-15(11-9-14)21(25)26-3/h4-11,13,18H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJABULDMUXBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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